Cas no 818-88-2 (10-Methoxy-10-oxodecanoic acid)

10-Methoxy-10-oxodecanoic acid structure
818-88-2 structure
10-Methoxy-10-oxodecanoic acid
818-88-2
C11H20O4
216.274104118347
MFCD00004439
723716
87575902

10-Methoxy-10-oxodecanoic acid Properties

Names and Identifiers

    • Decanedioic acid,1-methyl ester
    • Monomethyl Sebacate
    • Decanedioic Acid Monomethyl Ester
    • Methyl Hydrogen Sebacate
    • Sebacic Acid Monomethyl Ester
    • Methyl 9-carboxynonanoate
    • Mono-methyl sebacate
    • 8PZ9NUI78J
    • OSYQOBUUFRGFNG-UHFFFAOYSA-N
    • Decanedioic acid 1-methyl
    • MEGxp0_000858
    • Decanoic acid, monomethyl ester
    • decandioic acid mono methyl ester
    • 9-(methoxycarbonyl)nonanoic acid
    • Decanedioic acid, 1-methyl ester
    • 10-
    • 10-Methoxy-10-oxodecanoic acid
    • Decanedioic acid, monomethyl ester (9CI)
    • Sebacic acid, methyl ester (6CI, 7CI)
    • Sebacic acid, monomethyl ester (8CI)
    • 9-(Carbomethoxy)nonanoic acid
    • Decanedioic acid methyl hydrogen ester
    • Monomethyl decanedioate
    • CS-0206512
    • W-104195
    • MFCD00004439
    • 10-Methoxy-10-oxodecanoic acid #
    • EINECS 212-458-0
    • 818-88-2
    • ACon1_002146
    • CHEBI:191166
    • SEBACIC ACID, METHYL ESTER
    • AC8362
    • STK378739
    • BBL000065
    • SEBACIC ACID, MONOMETHYL ESTER
    • SCHEMBL21999
    • NCGC00179784-01
    • VS-00426
    • DTXSID401002231
    • AKOS005448727
    • AI3-11759
    • EN300-7402488
    • SY051601
    • Decanedioic acid, monomethyl ester
    • NS00042804
    • S0395
    • UNII-8PZ9NUI78J
    • +Expand
    • MFCD00004439
    • OSYQOBUUFRGFNG-UHFFFAOYSA-N
    • 1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)
    • O=C(CCCCCCCCC(OC)=O)O

Computed Properties

  • 216.13600
  • 1
  • 4
  • 10
  • 216.136
  • 15
  • 189
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.4
  • 0
  • 63.6

Experimental Properties

  • 2.36480
  • 63.60000
  • 1.4250 (estimate)
  • 205-207 ºC (15 Torr)
  • 40.0 to 44.0 deg-C
  • 0.0±1.5 mmHg at 25°C
  • 115.4±16.7 ºC,
  • Slightly soluble (1.6 g/l) (25 º C),
  • Not determined
  • Not determined
  • 1.038±0.06 g/cm3 (20 ºC 760 Torr),

10-Methoxy-10-oxodecanoic acid Security Information

10-Methoxy-10-oxodecanoic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

10-Methoxy-10-oxodecanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003SMG-5g
SEBACIC ACID MONOMETHYL ESTER
818-88-2 >98.0%(T)
5g
$15.00 2024-04-21
A2B Chem LLC
AB76264-5g
Sebacic acid monomethyl ester
818-88-2 >98.0%(T)
5g
$12.00 2024-04-19
Aaron
AR003SUS-100mg
SEBACIC ACID MONOMETHYL ESTER
818-88-2 98%
100mg
$5.00
abcr
AB135225-5 g
Sebacic acid monomethyl ester, 95%; .
818-88-2 95%
5g
€117.20
Ambeed
A248963-1g
10-Methoxy-10-oxodecanoic acid
818-88-2 98%
1g
$19.0
Chemenu
CM344141-5g
Sebacic acid monomethyl ester
818-88-2 95%+
5g
$136 2024-07-23
Enamine
EN300-7402488-0.05g
10-methoxy-10-oxodecanoic acid
818-88-2 95%
0.05g
$19.0
eNovation Chemicals LLC
D915468-5g
Monomethyl Sebacate
818-88-2 97%
5g
$215 2022-06-07
Key Organics Ltd
VS-00426-5G
10-methoxy-10-oxodecanoic acid
818-88-2 >90%
5g
£113.00 2023-09-09
Oakwood
105807-250mg
10-Methoxy-10-oxodecanoic acid
818-88-2 98%
250mg
$15.00 2024-07-19

10-Methoxy-10-oxodecanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Esterase Solvents: Water
Reference
Pig liver esterase catalyzed hydrolyses of diesters. A new route to the syntheses of achiral half-esters
Ager, David J.; et al, Synthetic Communications, 1995, 25(5), 739-42

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
Reference
Bacterial metabolites. XXXV. Synthesis and absolute configuration of 2-hydroxy-12-methyltridecanoic acid
Balzer, T.; et al, Zeitschrift fuer Naturforschung, 1987, 42(10), 1367-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Acetonitrile ;  54 h
Reference
Novel (3,5-di-tert-butyl-2-hydroxy-phenylcarbamoyl)-alkanoic acids as potent antioxidants
Lodyato, Vladimir I.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(16), 4253-4256

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen ,  Ozone Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Aminourea hydrochloride ;  rt
Reference
One-pot ozonolytic synthesis of acyclic α,ω-bifunctional compounds from methyl 10-undecenoate and 10-undecen-1-ol
Legostaeva, Yu. V.; et al, Russian Journal of Applied Chemistry, 2015, 88(6), 935-940

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Sodium hydroxide ,  Disodium phosphate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
A new, modulated, oxidative ring-cleavage of α-nitro cycloalkanones by Oxone. Synthesis of α,ω-dicarboxylic acids and α,ω-dicarboxylic monomethyl esters
Ballini, Roberto; et al, Synlett, 1998, (10), 1049-1050

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium telluride Solvents: Dimethylformamide
Reference
Reductive cleavage of 2,2,2-trichloroethyl esters with sodium telluride
Blay, Gonzalo; et al, Synthetic Communications, 1998, 28(8), 1405-1414

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Acetonitrile
Reference
The use of potassium hydroxide-methanol-acetonitrile-ether for partial hydrolysis of dialkyl dicarboxylates
Zav'yalov, S. I.; et al, Izvestiya Akademii Nauk SSSR, 1988, (7),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Barium hydroxide Solvents: Methanol ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis and antiherpetic activity of novel purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Vozdvizhenskaya, Olga A.; et al, Chemistry of Heterocyclic Compounds (New York, 2021, 57(4), 490-497

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether
1.2 Reagents: Barium hydroxide Solvents: Methanol
Reference
Preparation and biodistribution of long-chain fatty acid analogues 99Tcm-MAMA-FA
Wu, Zhanhong; et al, Tongweisu, 2006, 19(3), 135-139

Synthetic Circuit 10

Reaction Conditions
Reference
Pyrolysis of esters. XXVI. Synthesis of half acids by pyrolysis of diesters
Bailey, William J.; et al, Journal of Organic Chemistry, 1964, 29(5), 1252-4

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen ;  16 h, 22 °C
1.2 Catalysts: Chlorotrimethylsilane Solvents: Methanol ,  Isopropanol
1.3 Reagents: Ozone Solvents: Acetic acid ,  Dichloromethane ;  10 min, -78 °C
Reference
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Alumina Solvents: Dimethylformamide
Reference
Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina
Ogawa, Haruo; et al, Journal of the American Chemical Society, 1985, 107(5), 1365-9

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ozone Solvents: Acetic acid ,  Dichloromethane
1.2 Reagents: Oxygen Solvents: Acetic acid ,  Dichloromethane
1.3 Reagents: Chlorotrimethylsilane Solvents: Methanol ,  Isopropanol
Reference
Ozone: a versatile reagent for solid phase synthesis
Sylvain, Catherine; et al, Tetrahedron Letters, 1997, 38(6), 1043-1044

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Acetic acid ,  Ozone Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Reagents: Oxygen ;  rt
1.3 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Reference
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-14

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Dicyclohexylcarbodiimide Solvents: Dimethylformamide
2.1 Reagents: Oxygen ;  16 h, 22 °C
2.2 Catalysts: Chlorotrimethylsilane Solvents: Methanol ,  Isopropanol
2.3 Reagents: Ozone Solvents: Acetic acid ,  Dichloromethane ;  10 min, -78 °C
Reference
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Ozone Solvents: Dichloromethane ;  10 min, -78 °C
2.2 Reagents: Oxygen ;  rt
2.3 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Reference
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-14

Synthetic Circuit 17

Reaction Conditions
1.1 25 min, 200 bar, 623 °C
1.2 Solvents: Water ;  cooled
Reference
Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol
Narayan, Ram C.; et al, Industrial & Engineering Chemistry Research, 2017, 56(10), 2641-2649

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen ,  Ozone Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Hydroxyamine hydrochloride ;  rt
Reference
One-pot ozonolytic synthesis of acyclic α,ω-bifunctional compounds from methyl 10-undecenoate and 10-undecen-1-ol
Legostaeva, Yu. V.; et al, Russian Journal of Applied Chemistry, 2015, 88(6), 935-940

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Alumina Solvents: Dimethylformamide
1.2 Solvents: Cyclohexane
Reference
Selective monoesterification of the longer carbon chain in a mixture of dicarboxylic acids by adsorbing and aligning the acids on alumina
Ogawa, Haruo; et al, Journal of the Chemical Society, 1986, (17), 1337-8

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Benzene
Reference
Carbon-carbon double bond cleavage using solid-supported potassium permanaganate on silica gel
Tercio, J.; et al, Journal of Organic Chemistry, 1987, 52(16), 3698-9

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Oxygen ,  Ozone Solvents: Isopropanol ;  0 °C
1.2 Reagents: Aminourea hydrochloride ;  rt
Reference
One-pot ozonolytic synthesis of acyclic α,ω-bifunctional compounds from methyl 10-undecenoate and 10-undecen-1-ol
Legostaeva, Yu. V.; et al, Russian Journal of Applied Chemistry, 2015, 88(6), 935-940

10-Methoxy-10-oxodecanoic acid Raw materials

10-Methoxy-10-oxodecanoic acid Preparation Products

10-Methoxy-10-oxodecanoic acid Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:818-88-2)
SFD2068
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

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